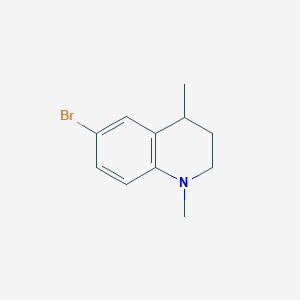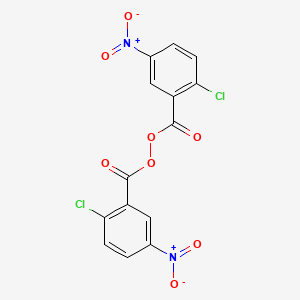
3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is an organic compound with a molecular formula of C8H10BrN3. This compound is part of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a bromine atom and a tert-butyl group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-1H-pyrazole and tert-butyl cyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazole structure but with additional functional groups that may confer different chemical and biological properties.
1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile: This compound differs by having a methyl group instead of a bromine atom, which can affect its reactivity and applications.
Eigenschaften
Molekularformel |
C8H10BrN3 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3 |
InChI-Schlüssel |
ZWVUFEBJNDRHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)



![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)









